molecular formula C11H10ClNO3 B597036 (e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate CAS No. 1233055-23-6

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate

Cat. No.: B597036
CAS No.: 1233055-23-6
M. Wt: 239.655
InChI Key: KKQMYWNFIHJJJZ-DUXPYHPUSA-N
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Description

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate is a chemical compound with the molecular formula C11H10ClNO3 It is characterized by the presence of a chloropyridine ring and an oxopentenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(6-chloropyridin-3-yl)-3-oxopentanoate: Similar structure but lacks the double bond in the pentenoate group.

    Ethyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.

Uniqueness

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate is unique due to the presence of both the chloropyridine ring and the oxopentenoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl (E)-5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-16-11(15)6-9(14)4-2-8-3-5-10(12)13-7-8/h2-5,7H,6H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMYWNFIHJJJZ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C=CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC(=O)/C=C/C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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